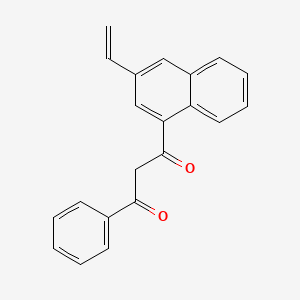
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is an organic compound that features a naphthalene ring substituted with an ethenyl group and a phenylpropane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. One common method includes the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthalene and phenylpropane-1,3-dione moieties under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed coupling reactions such as Sonogashira coupling and desilylation reactions . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, iodine(III) reagents, and triflic acid . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-substituted aromatic esters, while reduction could produce various reduced derivatives .
Scientific Research Applications
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of advanced materials
Mechanism of Action
The mechanism by which 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. For instance, the compound may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Comparison with Similar Compounds
3-Ethynyl-N-[1-(naphthalen-1-yl)ethyl]aniline: This compound shares a similar naphthalene structure but differs in its functional groups.
2-(Arylethynyl)-3-ethynylthiophenes: These compounds also feature aromatic rings with ethynyl substitutions, making them structurally related.
Uniqueness: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is unique due to its specific combination of naphthalene and phenylpropane-1,3-dione moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
923267-81-6 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(3-ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C21H16O2/c1-2-15-12-17-10-6-7-11-18(17)19(13-15)21(23)14-20(22)16-8-4-3-5-9-16/h2-13H,1,14H2 |
InChI Key |
ZCVBJZHEZPTRIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C(=C1)C(=O)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















